

Spectroscopic analysis (NMR, IR, Mass Spec) of Zimelidine Dihydrochloride

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Compound of Interest

Compound Name: Zimelidine Dihydrochloride

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Spectroscopic Analysis of Zimelidine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **zimelidine dihydrochloride**, a potent and selective serotonin reuptake inhibitor (SSRI). This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, providing a foundational resource for researchers and professionals in drug development and analytical chemistry.

Introduction

Zimelidine ((Z)-3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine) was one of the first SSRIs to be marketed for the treatment of depression.^[1] Its mechanism of action involves the selective inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.^{[2][3]} Although withdrawn from the market due to rare side effects, its distinct chemical structure and pharmacological profile make it a continued subject of interest in neuropharmacology and analytical sciences. The dihydrochloride salt form enhances its solubility and stability.^[4]

This guide focuses on the key spectroscopic techniques used for the structural elucidation and characterization of **zimelidine dihydrochloride**.

Spectroscopic Data

The following sections summarize the expected and reported spectroscopic data for zimelidine. Due to the compound's age and withdrawal from the market, comprehensive, publicly available experimental spectra for the dihydrochloride salt are scarce. Therefore, where experimental data is unavailable, predicted data and analysis of characteristic functional groups are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For **zimelidine dihydrochloride**, ^1H and ^{13}C NMR would provide detailed information about its carbon-hydrogen framework. While specific experimental spectra for **zimelidine dihydrochloride** are not readily available in public databases, ^1H -NMR has been used to confirm the configuration of its metabolites.[\[2\]](#)

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts for Zimelidine

^1H NMR		^{13}C NMR	
Assignment	Predicted Chemical Shift (δ , ppm)	Assignment	Predicted Chemical Shift (δ , ppm)
Aromatic-H (pyridinyl & bromophenyl)	7.0 - 8.5	Aromatic C-Br	~122
Olefinic-H	6.0 - 6.5	Aromatic C-H	120 - 150
-CH ₂ -N	3.5 - 4.0	Olefinic Carbons	125 - 140
-N(CH ₃) ₂	2.5 - 3.0	-CH ₂ -N	~55-60
-N(CH ₃) ₂	~45		

Note: These are predicted chemical shift ranges based on the functional groups present in zimelidine. Actual values for the dihydrochloride salt in a specific deuterated solvent may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **zimelidine dihydrochloride** would be expected to show characteristic peaks for its aromatic rings, C=C double bond, and the amine salt.

Table 2: Expected Infrared Absorption Frequencies for **Zimelidine Dihydrochloride**

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (tertiary amine salt)	2400 - 2700	Broad, Strong
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium
C=C Stretch (Olefinic)	1640 - 1680	Medium
C=C Stretch (Aromatic)	1450 - 1600	Medium to Strong
C-N Stretch	1000 - 1250	Medium
C-Br Stretch	500 - 600	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. GC-MS and MS-MS data for zimelidine are available in public databases such as PubChem.[\[2\]](#)

Table 3: Mass Spectrometry Data for Zimelidine

Technique	Parameter	Value (m/z)	Source
GC-MS	Molecular Ion [M] ⁺	316/318 (due to Br isotopes)	Predicted
Top Peak	Not specified	[2]	
2nd Highest Peak	193	[2]	
MS-MS	Precursor Ion [M+H] ⁺	317.0648	
Top Fragment Peak	272	[2]	[2]
2nd Highest Fragment Peak	193.1	[2]	
3rd Highest Fragment Peak	274	[2]	

The fragmentation pattern of zimelidine would likely involve cleavage of the dimethylaminoethyl side chain and fragmentation of the aromatic rings. The presence of bromine would result in a characteristic M/M+2 isotopic pattern.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of **zimelidine dihydrochloride**.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **zimelidine dihydrochloride** for ¹H NMR and 20-50 mg for ¹³C NMR.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D_2O) or Methanol- d_4) in a clean, dry NMR tube. The choice of solvent is critical, especially for an amine hydrochloride, to ensure solubility and minimize exchange of the N-H proton.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a suitable salt like DSS for aqueous solutions, for chemical shift referencing.
- Ensure the sample is fully dissolved; vortex or sonicate if necessary.
- Instrumentation:
 - A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- 1H NMR Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: ~16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
 - Temperature: 298 K.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
 - Spectral Width: ~240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.

- Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
- Temperature: 298 K.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase and baseline correct the spectra.
 - Calibrate the chemical shift axis using the internal standard.
 - Integrate the peaks in the ^1H spectrum and assign the chemical shifts in both ^1H and ^{13}C spectra to the corresponding nuclei in the **zimelidine dihydrochloride** structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **zimelidine dihydrochloride**.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the powdered **zimelidine dihydrochloride** sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
 - Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
- Instrumentation:
 - A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Spectral Range: 4000 - 400 cm^{-1} .

- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans for the sample and the background.
- Background: Collect a background spectrum of the empty, clean ATR crystal before running the sample.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.
 - Assign the observed absorption bands to the corresponding functional group vibrations in the **zimelidine dihydrochloride** molecule.

Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of zimelidine.

Methodology:

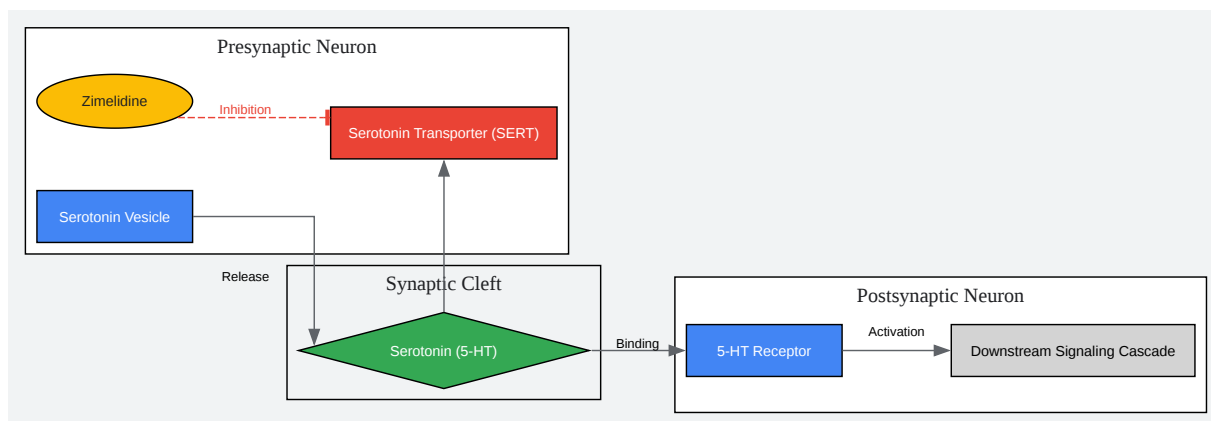
- Sample Preparation:
 - Prepare a dilute solution of **zimelidine dihydrochloride** (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. For GC-MS analysis of the free base, the sample may need to be neutralized and extracted into an organic solvent.
- Instrumentation:
 - A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
- GC Parameters:

- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μ m film thickness).
- Injection Volume: 1 μ L.
- Injector Temperature: 250 $^{\circ}$ C.
- Oven Temperature Program: Start at 100 $^{\circ}$ C, hold for 1 minute, then ramp at 10-20 $^{\circ}$ C/min to 280-300 $^{\circ}$ C and hold for 5-10 minutes.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 $^{\circ}$ C.
 - Quadrupole Temperature: 150 $^{\circ}$ C.
 - Mass Range: m/z 40-550.
 - Scan Speed: Normal.
- Data Analysis:
 - Identify the peak corresponding to zimelidine in the total ion chromatogram (TIC).
 - Extract the mass spectrum for the zimelidine peak.
 - Identify the molecular ion peak and characteristic fragment ions.
 - Propose a fragmentation pathway consistent with the observed mass spectrum and the structure of zimelidine.
 - Compare the obtained spectrum with library spectra (e.g., NIST) for confirmation.

Signaling Pathway and Experimental Workflows

Signaling Pathway of Zimelidine

Zimelidine, as an SSRI, primarily acts on the serotonin transporter (SERT) in the presynaptic neuron. The following diagram illustrates this mechanism.

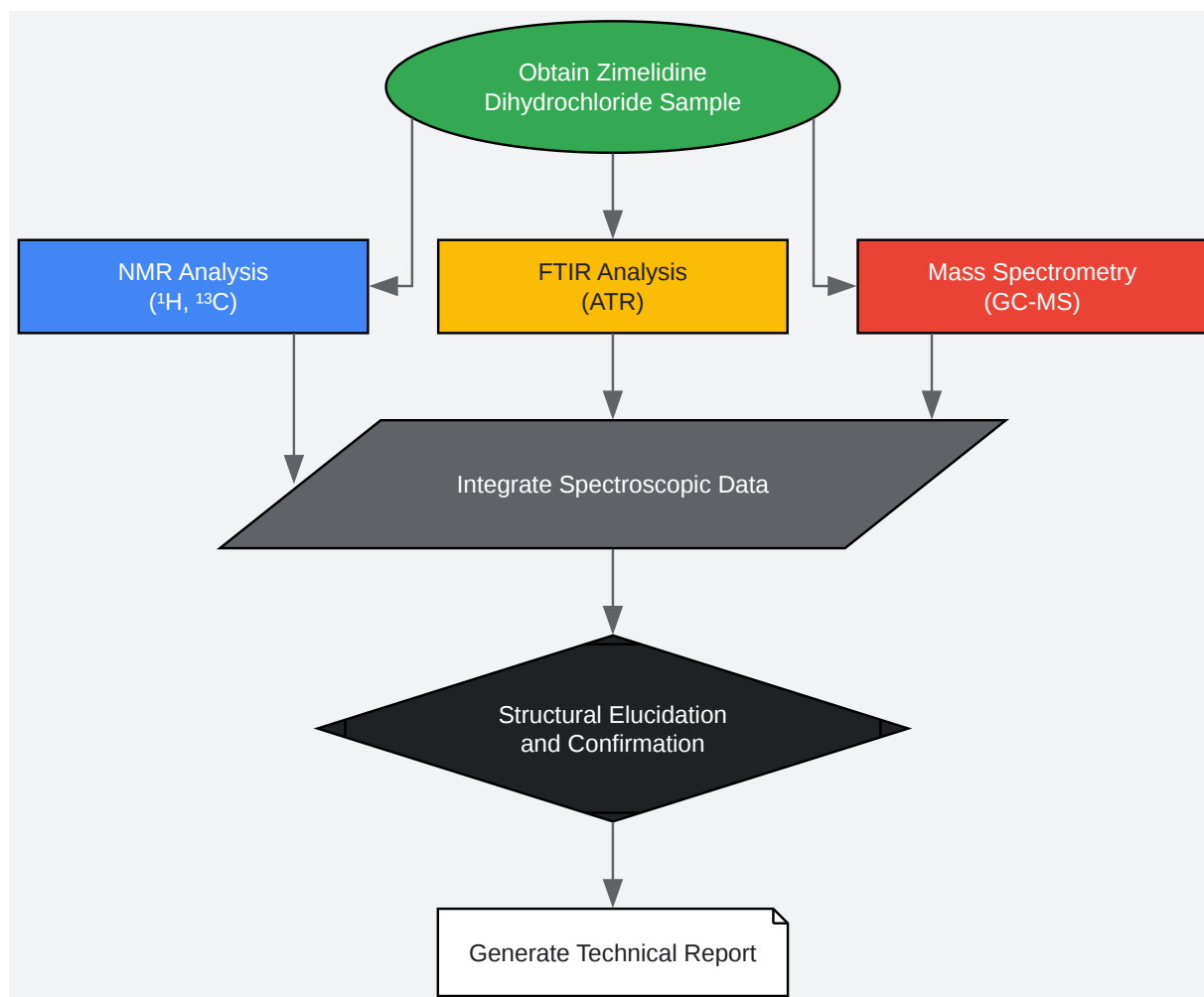


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Caption: Mechanism of action of Zimelidine as an SSRI.

Experimental Workflow for Spectroscopic Analysis

The logical flow for a comprehensive spectroscopic analysis of a pharmaceutical compound like **zimelidine dihydrochloride** is depicted below.



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Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a framework for the spectroscopic analysis of **zimelidine dihydrochloride**. While experimental NMR and IR data are not readily available in the public domain, the provided information on expected spectral features, detailed experimental protocols, and known mass spectrometry data serves as a valuable resource for researchers. The combination of these spectroscopic techniques is essential for the unambiguous structural confirmation and quality control of pharmaceutical compounds. The presented workflows and

diagrams offer a clear and logical approach to the analysis and understanding of zimelidine's physicochemical properties and its mechanism of action.

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